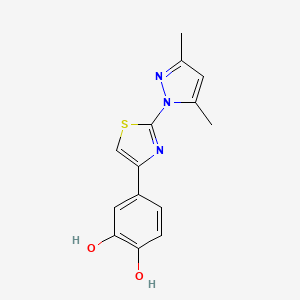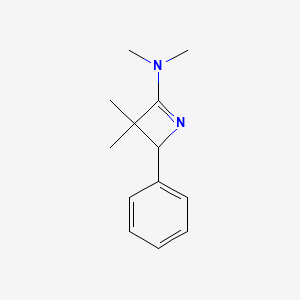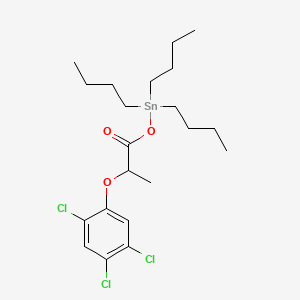
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is an organotin compound that combines the properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. This compound is known for its applications in various fields, including agriculture and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxypropionic acid with tributyltin chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into tributyltin hydride and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tributyltin group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tributyltin oxide and chlorinated by-products.
Reduction: Tributyltin hydride and dechlorinated products.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential tool for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of antifouling paints and coatings to prevent the growth of marine organisms on ship hulls.
Mécanisme D'action
The mechanism of action of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular receptors and enzymes. The compound can bind to nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), leading to alterations in gene expression and cellular metabolism. These interactions can result in various biological effects, including endocrine disruption and modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
- 2,4,5-Trichlorophenoxyacetic acid
Comparison
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is unique due to its combined properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. Unlike tributyltin oxide and tributyltin chloride, which are primarily used as biocides, this compound has additional applications in agriculture as a herbicide. Compared to 2,4,5-trichlorophenoxyacetic acid, it exhibits enhanced biological activity due to the presence of the tributyltin moiety.
Propriétés
Numéro CAS |
73940-89-3 |
|---|---|
Formule moléculaire |
C21H33Cl3O3Sn |
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
tributylstannyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.3C4H9.Sn/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3*1-3-4-2;/h2-4H,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
HRELQZYSLHZYPJ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


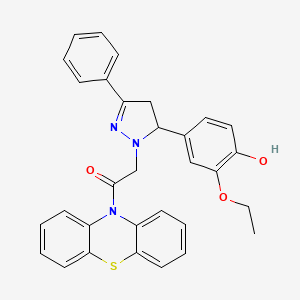
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
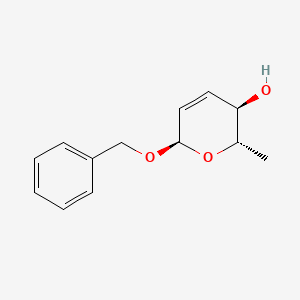
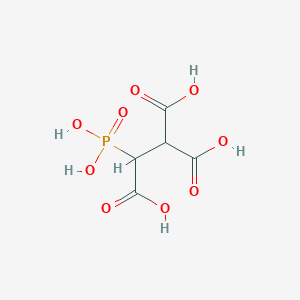
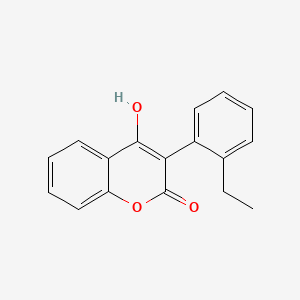


![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
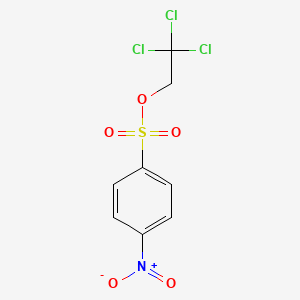

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
